7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Overview
Description
“7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid” is a type of N-heterocyclic compound . It has a molecular weight of 176.17 . The IUPAC name for this compound is 7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid .
Synthesis Analysis
Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .
Molecular Structure Analysis
The InChI code for “7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid” is 1S/C9H8N2O2/c1-6-3-2-4-8-7(9(12)13)5-10-11(6)8/h2-5H,1H3,(H,12,13) . The InChI key is DKOIGMYINSXCJV-UHFFFAOYSA-N .
Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, TEMPO serves both as a Lewis acid and as an oxidant in some reactions .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator .
Scientific Research Applications
Synthesis and Chemical Reactivity
- The synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, including those derived from 7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid, has been studied for potential applications in chemical research. This involves regioselective synthesis, highlighting the flexibility and reactivity of this compound in forming various derivatives (Drev et al., 2014).
Pharmaceutical Research
- Pyrazolo[1,5-a]pyridines have been synthesized and evaluated for their binding affinity at various adenosine receptors. This research indicates the potential application of 7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives in the development of selective inhibitors for these receptors (Manetti et al., 2005).
Antimicrobial Activity
- Certain derivatives of 7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid have been synthesized and tested for antimicrobial activity. This highlights the compound's potential use in developing new antimicrobial agents (Gein et al., 2009).
Fluorination Reactions
- Studies on the fluorination of methyl esters of pyrazolo[1,5-a]pyridine carboxylic acids, including the 7-methyl derivative, show potential applications in synthesizing fluorinated compounds, which are important in medicinal chemistry and materials science (Alieva & Vorob’ev, 2020).
Analgesic Properties
- Derivatives of pyrazolo[1,5-a]pyridine have been studied for their analgesic properties, suggesting the potential for 7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives in developing new pain management drugs (Gaston et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-3-2-4-8-7(9(12)13)5-10-11(6)8/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOIGMYINSXCJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(C=NN12)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599748 | |
Record name | 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
CAS RN |
16205-47-3 | |
Record name | 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16205-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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